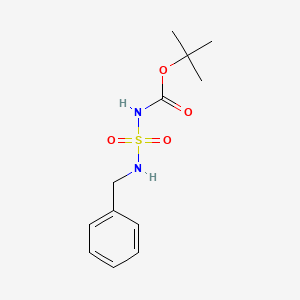

tert-butyl N-(benzylsulfamoyl)carbamate

Vue d'ensemble

Description

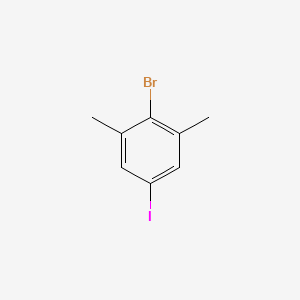

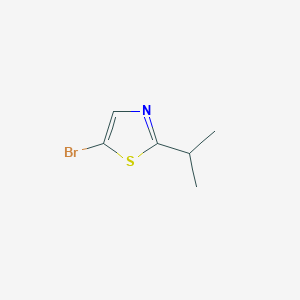

“tert-butyl N-(benzylsulfamoyl)carbamate” is a chemical compound with the molecular formula C12H18N2O4S . It has a molecular weight of 286.35 g/mol . The compound is also known by several other names, including “Carbamic acid, [[(phenylmethyl)amino]sulfonyl]-, 1,1-dimethylethyl ester” and "TERT-BUTYL 3-BENZYL-2,2-DIOXO-2LAMBDA6-DIAZATHIANE-1-CARBOXYLATE" .

Molecular Structure Analysis

The compound has a complex structure that includes a carbamate group (O-CO-NH-) and a benzylsulfamoyl group . The InChI code for the compound is "InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)" .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 106 - 108 degrees Celsius . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Applications De Recherche Scientifique

Synthesis of Amines

tert-butyl N-(benzylsulfamoyl)carbamate: is often used as an intermediate in the synthesis of amines. Amines are fundamental to the development of pharmaceuticals and bioactive molecules. The compound’s ability to introduce a protecting group that can be selectively removed allows for the stepwise construction of complex amine structures.

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis strategies. For example, it can be condensed with carbonyl compounds to form intermediates, which after nucleophilic addition and cleavage of the protecting group, yield chiral amines. This is crucial for creating substances with specific optical activities.

Enzyme Inhibition Studies

Certain derivatives of tert-butyl N-(benzylsulfamoyl)carbamate act as selective inhibitors in enzyme activity. This characteristic is vital for developing novel inhibitors in biochemistry, particularly for therapeutic applications where controlling enzyme activity is necessary.

Protecting Group in Peptide Synthesis

The tert-butyl group within the compound serves as a protecting group for the nitrogen atom in peptide synthesis. This is essential when synthesizing peptides with specific sequences, as it prevents unwanted reactions at the amine site during the coupling of amino acids.

Molecular Structure Analysis

The molecular structure of tert-butyl N-(benzylsulfamoyl)carbamate includes a tert-butyl group attached to a carbamate moiety. This structure can be modified to introduce various functional groups, making it a versatile building block in organic synthesis.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, serving as a precursor for further functionalization. For instance, it can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, which are valuable in synthetic chemistry.

Development of Cytotoxic Agents

Derivatives of tert-butyl N-(benzylsulfamoyl)carbamate have been used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is related to natural products with cytotoxic activity against human carcinoma cell lines .

Novel Material Synthesis

The compound’s properties make it suitable for synthesizing novel materials, such as polymers or coatings, where the introduction of sulfamoyl and carbamate groups can impart unique characteristics like increased stability or specific interactions with other substances .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590852 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

CAS RN |

147000-78-0 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)